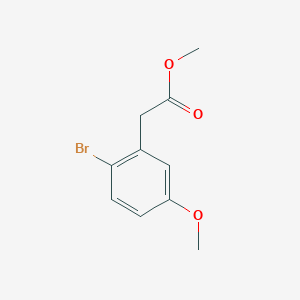

Methyl 2-(2-bromo-5-methoxyphenyl)acetate

Overview

Description

“Methyl 2-(2-bromo-5-methoxyphenyl)acetate” is a chemical compound with the molecular formula C10H11BrO3 . It has a molecular weight of 259.1 .

Synthesis Analysis

The synthesis of “Methyl 2-(2-bromo-5-methoxyphenyl)acetate” involves several steps . The first step is a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The synthesis process also involves the use of sodium tetrahydroborate and calcium chloride in ethanol at 0 - 20℃ for 16 hours under an inert atmosphere .Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-bromo-5-methoxyphenyl)acetate” consists of a bromo group (Br), a methoxy group (OCH3), and an acetate group (COOCH3) attached to a phenyl ring .Physical And Chemical Properties Analysis

“Methyl 2-(2-bromo-5-methoxyphenyl)acetate” has a boiling point of 171-173 °C (at 18 Torr) and a density of 1.473 g/cm3 (at 22 °C) . It is a liquid at room temperature .Scientific Research Applications

Synthesis of Novel Vicinal Haloethers

Methyl 2-(2-bromo-5-methoxyphenyl)acetate can be used in the synthesis of novel vicinal haloethers bearing a malononitrile group . These compounds have the potential to be building blocks in organic synthesis, as they can be easily converted into a variety of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .

Development of Difunctionalization Strategies

This compound can be used in the development of difunctionalization strategies. Difunctionalization of olefins is an attractive strategy for rapidly increasing molecular complexity from abundant and cheap feedstock . Methyl 2-(2-bromo-5-methoxyphenyl)acetate can be used in such reactions to create complex molecules .

Synthesis of β, β-Dicyanostyrene Derivatives

β, β-Dicyanostyrene derivatives are a kind of reaction raw material containing a multifunctional group which can be converted into the skeleton structures in drugs and natural products . Methyl 2-(2-bromo-5-methoxyphenyl)acetate can be used in the synthesis of these derivatives .

Synthesis of Novel Coumarins

Methyl bromoacetate, a related compound, has been used in the synthesis of novel coumarins . It’s possible that Methyl 2-(2-bromo-5-methoxyphenyl)acetate could be used in a similar manner.

Synthesis of cis-Cyclopropanes

Methyl bromoacetate has also been employed in the synthesis of cis-cyclopropanes . Given the structural similarities, Methyl 2-(2-bromo-5-methoxyphenyl)acetate might also be used in such reactions.

Alkylation of Carbene Complexes

Reactions of methyl bromoacetate with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) yield alkylated carbene complexes . Methyl 2-(2-bromo-5-methoxyphenyl)acetate could potentially be used in a similar way.

Safety and Hazards

“Methyl 2-(2-bromo-5-methoxyphenyl)acetate” is considered hazardous. It has been assigned the GHS07 symbol, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound has been assigned the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

methyl 2-(2-bromo-5-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-3-4-9(11)7(5-8)6-10(12)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZZCVJQEPJTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443171 | |

| Record name | Methyl (2-bromo-5-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-bromo-5-methoxyphenyl)acetate | |

CAS RN |

117565-90-9 | |

| Record name | Methyl (2-bromo-5-methoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)

![2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B174277.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B174288.png)